Enzymatic Potency: SP-96 IC50 vs. ATP-Competitive Comparators
SP-96 demonstrates sub-nanomolar potency against Aurora B kinase in a cell-free enzymatic assay (IC50 = 0.316 ± 0.031 nM) [1]. This potency is comparable to the highly selective ATP-competitive inhibitor Barasertib (IC50 = 0.37 nM) [2] and superior to the pan-Aurora inhibitor VX-680, which has a reported Ki of 18 nM for Aurora B [3].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.316 ± 0.031 nM |
| Comparator Or Baseline | Barasertib: 0.37 nM; VX-680: 18 nM (Ki) |
| Quantified Difference | ~1.2x more potent than Barasertib; ~57x more potent than VX-680 |
| Conditions | Cell-free enzymatic assay; Aurora B kinase inhibition |
Why This Matters
Establishes that SP-96 achieves best-in-class enzymatic potency while maintaining a unique non-ATP-competitive mechanism, offering a potent tool for dissecting Aurora B biology without ATP-site competition artifacts.
- [1] Lakkaniga, N.R., Zhang, L., Belachew, B., Gunaganti, N., Frett, B., & Li, H.Y. (2020). Discovery of SP-96, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression. European Journal of Medicinal Chemistry, 203, 112589. View Source
- [2] Mortlock, A.A., Foote, K.M., Heron, N.M., Jung, F.H., Pasquet, G., Lohmann, J.J., ... & Green, S. (2007). Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase. Journal of Medicinal Chemistry, 50(9), 2213-2224. View Source
- [3] Harrington, E.A., Bebbington, D., Moore, J., Rasmussen, R.K., Ajose-Adeogun, A.O., Nakayama, T., ... & Graham, J.A. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature Medicine, 10(3), 262-267. View Source
